1,4,7,10,13-Pentaazacyclopentadecane (CAS: 295-64-7), commonly known as [15]aneN5, is a symmetric 15-membered macrocyclic polyamine featuring five nitrogen donor atoms. In industrial and advanced laboratory procurement, it is primarily sourced as a high-performance pentadentate chelator capable of forming highly stable, kinetically inert complexes with transition metals such as Mn(II), Fe(III), Cu(II), and Ni(II). Unlike standard linear polyamines or smaller tetraaza macrocycles (e.g., cyclam), the 15-membered cavity of [15]aneN5 provides a specific geometric fit for seven-coordinate metal geometries, leaving specific axial sites available for catalytic or solvent interactions. This coordination profile makes it a critical precursor for the synthesis of superoxide dismutase (SOD) mimetics, non-gadolinium MRI contrast agents, and specialized oxidation catalysts where preventing premature metal dissociation is a strict process requirement [1].
Attempting to substitute[15]aneN5 with cheaper linear analogs like tetraethylenepentamine (TEPA) or differently sized macrocycles (such as 14-membered cyclam or 16-membered [16]aneN5) severely compromises complex stability and application performance. Linear polyamines lack the preorganized macrocyclic effect, resulting in metal complexes that rapidly dissociate under physiological or harsh catalytic conditions, leading to toxic free-metal release and loss of function. Furthermore, altering the macrocyclic ring size even slightly—such as expanding to a 16-membered ring—disrupts the precise structural folding required to stabilize the transition state of the metal center. For example, in catalytic applications, this geometric mismatch can plummet reaction rates by over 30-fold, rendering the substituted material entirely ineffective for high-turnover therapeutic or industrial catalytic processes [1].
Potentiometric titrations demonstrate that the Mn(II) complex of [15]aneN5 achieves a thermodynamic stability constant (log K) of 10.7 in aqueous solution. This is four orders of magnitude greater than the stability achieved by the comparable linear polyamine, TEPA. This massive increase in stability is driven by the preorganized 15-membered ring structure, which tightly binds the metal ion while accommodating one rapidly exchanging water molecule in the coordination sphere[1].
| Evidence Dimension | Formation stability constant (log K) for Mn(II) |
| Target Compound Data | log K = 10.7 |
| Comparator Or Baseline | Linear polyamine TEPA (log K ~ 6.7) |
| Quantified Difference | 4 orders of magnitude greater stability (10,000-fold higher affinity) |
| Conditions | Aqueous solution, potentiometric titration, 25°C |
Ensures that the formulated metal complex will not degrade or release free toxic metal ions during long-term storage or in vivo application, dictating its selection over cheaper linear chelators.
The catalytic rate constant (kcat) for superoxide dismutation is highly dependent on the exact macrocyclic cavity size. The Mn(II) complex of [15]aneN5 (and its closely related methyl-substituted derivatives) exhibits a kcat of up to 3.31 × 10^7 M^-1 s^-1. In strict contrast, expanding the ring size to 16 or 17 members (e.g., 1,4,7,10,13-pentaazacyclohexadecane) results in complexes with little to no detectable SOD activity (kcat ≤ 0.1 × 10^7 M^-1 s^-1). This proves that the 15-membered ring is structurally essential for facilitating the rapid oxidation-reduction cycling of the manganese center [1].
| Evidence Dimension | Catalytic rate constant (kcat) for superoxide dismutation |
| Target Compound Data | [15]aneN5 derivatives (kcat = 1.91 to 3.31 × 10^7 M^-1 s^-1) |
| Comparator Or Baseline | 16- and 17-membered pentaaza macrocycles (kcat ≤ 0.1 × 10^7 M^-1 s^-1) |
| Quantified Difference | >30-fold higher catalytic activity |
| Conditions | Stopped-flow kinetic analysis at pH 8.1 and 21°C |
Procuring the exact 15-membered macrocycle is non-negotiable for synthesizing functional SOD mimetics; off-target ring sizes yield catalytically dead complexes.
In the development of non-gadolinium MRI contrast agents, the Mn(II) complex of [15]aneN5 demonstrates a highly favorable proton relaxivity (r1p) of 2.66 mM^-1 s^-1. This performance outperforms several acyclic ligands (such as PC2A-EA, r1p = 2.44 mM^-1 s^-1) while maintaining the kinetic inertness required for biological use. The rigid pentadentate coordination of [15]aneN5 leaves exactly one coordination site open for rapid water exchange, which is the precise structural requirement for generating high-contrast magnetic resonance imaging signals [1].
| Evidence Dimension | 1H Proton Relaxivity (r1p) |
| Target Compound Data | [15]aneN5 Mn(II) complex (r1p = 2.66 mM^-1 s^-1) |
| Comparator Or Baseline | Acyclic ligand PC2A-EA (r1p = 2.44 mM^-1 s^-1) |
| Quantified Difference | 0.22 mM^-1 s^-1 higher relaxivity with superior macrocyclic stability |
| Conditions | 20 MHz, 25°C |
Justifies the selection of [15]aneN5 as a premium backbone for formulating next-generation, high-stability MRI contrast agents.
Directly utilizing the high kcat and thermodynamic stability of the Mn(II) and Fe(III) complexes, [15]aneN5 is the premier ligand for formulating synthetic enzymes used in therapeutic research for oxidative stress and ischemia-reperfusion injury [1].
Driven by its precise water exchange rate and high r1p relaxivity, this macrocycle serves as a stable, kinetically inert scaffold for Mn(II)-based MRI contrast agents, mitigating the toxicity risks associated with gadolinium [2].
Because the 15-membered ring prevents metal dissociation even under harsh oxidative conditions, [15]aneN5 is utilized to create robust transition metal catalysts for industrial chemical synthesis and environmental remediation [3].